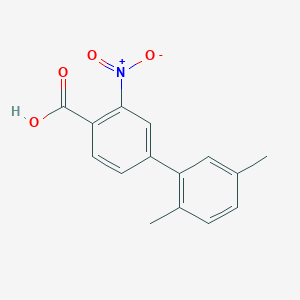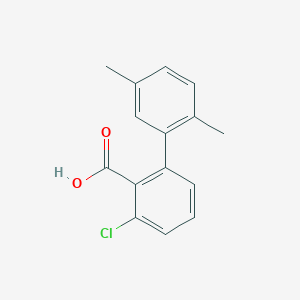
4-(4-Ethylphenyl)-3-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylphenyl)-3-methylbenzoic acid (4-EPMB) is an organic compound with the molecular formula C14H14O2. It is a white crystalline solid, with a melting point of 128-130°C. It is soluble in organic solvents such as ethanol, but insoluble in water. 4-EPMB is used in a variety of applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as an insecticide.
Mécanisme D'action
The mechanism of action of 4-(4-Ethylphenyl)-3-methylbenzoic acid, 95% is not fully understood. It is believed that the electron-deficient nature of the 4-ethylphenyl substituent increases the reactivity of the methylbenzoic acid moiety, leading to increased reactivity of the compound as a whole. Additionally, the presence of the intramolecular hydrogen bond between the 4-ethylphenyl and methylbenzoic acid moieties may also affect the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethylphenyl)-3-methylbenzoic acid, 95% have not been fully studied. However, it is known that the compound has an insecticidal effect, and is used as an insecticide in some countries. Additionally, 4-(4-Ethylphenyl)-3-methylbenzoic acid, 95% has been shown to have antibacterial, antifungal, and antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-(4-Ethylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments is its high purity. It is available in 95% purity, which makes it ideal for use in organic synthesis and for studying the effects of alkyl, electron-deficient, and intramolecular hydrogen bonding substituents on the reactivity of aromatic compounds. The main limitation of 4-(4-Ethylphenyl)-3-methylbenzoic acid, 95% is its insolubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
Future research on 4-(4-Ethylphenyl)-3-methylbenzoic acid, 95% should focus on investigating its biochemical and physiological effects. Studies should also be conducted to determine the mechanism of action of the compound, and to elucidate the effects of alkyl, electron-deficient, and intramolecular hydrogen bonding substituents on the reactivity of aromatic compounds. Additionally, further research should be conducted to determine the potential applications of 4-(4-Ethylphenyl)-3-methylbenzoic acid, 95% in the pharmaceutical and agricultural industries. Finally, research should be conducted to determine the most efficient methods of synthesizing 4-(4-Ethylphenyl)-3-methylbenzoic acid, 95% in high purity.
Méthodes De Synthèse
4-(4-Ethylphenyl)-3-methylbenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 4-ethylphenol with methylmagnesium bromide in the presence of an acid catalyst, such as sulfuric acid. This method yields 4-(4-Ethylphenyl)-3-methylbenzoic acid, 95% in 95% purity. Other methods of synthesis include the reaction of 4-ethylphenol with methylmagnesium iodide, or the reaction of 4-ethylphenol with methylmagnesium chloride in the presence of an acid catalyst.
Applications De Recherche Scientifique
4-(4-Ethylphenyl)-3-methylbenzoic acid, 95% has been studied extensively in the scientific research community. It is used as a model compound for studying the effects of alkyl substituents on the properties of aromatic compounds. It has also been used as a model compound in studies of the effects of electron-deficient substituents on the reactivity of aromatic compounds. Additionally, it has been used in studies of the effects of intramolecular hydrogen bonding on the reactivity of aromatic compounds.
Propriétés
IUPAC Name |
4-(4-ethylphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-4-6-13(7-5-12)15-9-8-14(16(17)18)10-11(15)2/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJRETMPAGPAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688971 |
Source


|
| Record name | 4'-Ethyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-59-2 |
Source


|
| Record name | 4'-Ethyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














